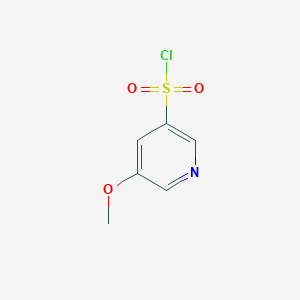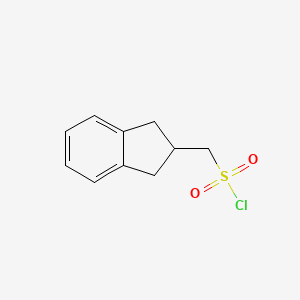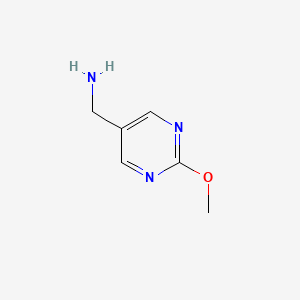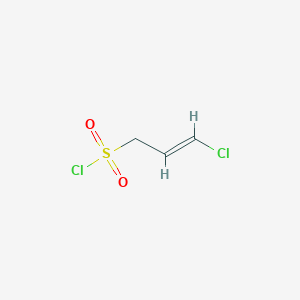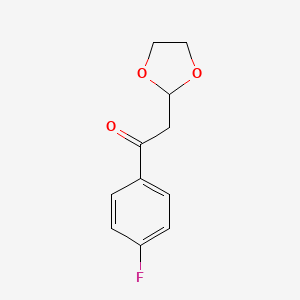
2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone, commonly referred to as 2-Fluoro-1,3-dioxolane, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether with a dioxolane ring structure, and is a colorless liquid at room temperature. It is used as a starting material in organic synthesis, and has been studied extensively in the scientific research field. It is also known to have pharmacological and toxicological properties, and has been used in the development of drugs and other pharmaceutical agents.
Applications De Recherche Scientifique
Synthesis and Formation of Complexes
Research by Canpolat and Kaya (2005) explored the synthesis of new vic-dioxime complexes derived from 1,3-dioxolan derivatives. Their study highlighted the formation of mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II), suggesting potential applications in coordination chemistry. The structural assignments were supported by a variety of analytical methods, including IR, NMR, and UV–Visible spectroscopy (Canpolat & Kaya, 2005).
Photoinduced Alkylation for Synthesis of Diketones
Mosca et al. (2001) investigated the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method presents an alternative for synthesizing 1,4-diketones via radicals, showcasing the versatility of 1,3-dioxolan derivatives in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001).
Intermediate in Fungicide Synthesis
Xie Wei-sheng (2007) described the synthesis of an intermediate crucial for the production of the fungicide difenoconazole, employing a derivative similar to the compound . The process outlined involves bromination and ketal reaction, demonstrating the compound's utility in the synthesis of agricultural chemicals (Xie Wei-sheng, 2007).
Antimicrobial and Antifungal Activities
A study by Pejchal et al. (2015) synthesized novel amides from 1,3-benzothiazole derivatives, showing comparable antibacterial and antifungal activities to standard medicines. This research suggests that derivatives of the compound could have significant biological activities (Pejchal, Pejchalová, & Růžičková, 2015).
Fungicidal Activity of Pyrazole Derivatives
Mao, Song, and Shi (2013) reported the synthesis of pyrazole derivatives showing moderate to excellent fungicidal activity against specific fungal strains. The study illustrates the potential of 1,3-dioxolan derivatives in developing new fungicides (Mao, Song, & Shi, 2013).
Characterization and Applications in Material Science
The direct fluorination of 1,3-dioxolan-2-one to produce fluorinated derivatives for lithium battery applications was successfully demonstrated by Kobayashi et al. (2003). This research underscores the relevance of such compounds in the development of materials for energy storage technologies (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
Propriétés
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYSYRGGRVDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



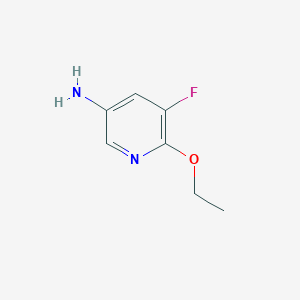
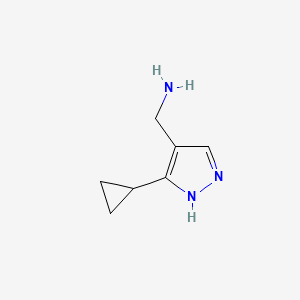
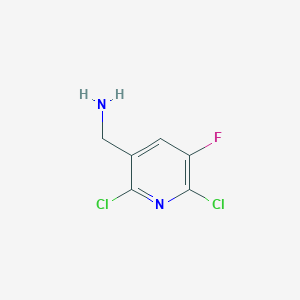
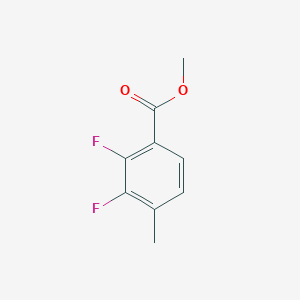
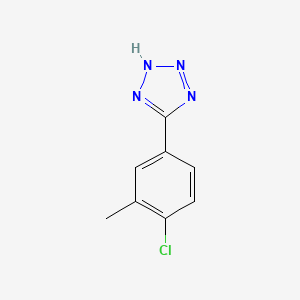
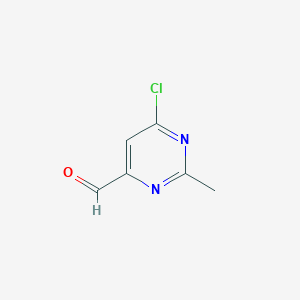
![7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1425863.png)
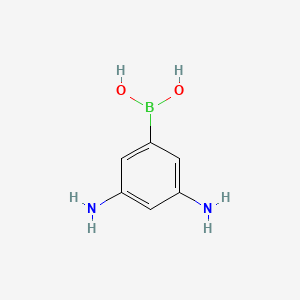
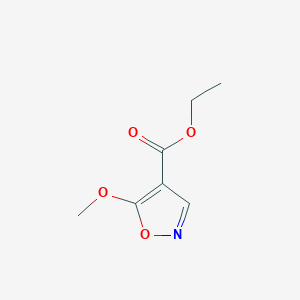
![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)
